methyl 3-(2-{6-[(2-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate
Description
Methyl 3-(2-{6-[(2-methylphenyl)methyl]-1,1-dioxo-1λ⁶,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate is a structurally complex heterocyclic compound featuring:
- A thiophene-2-carboxylate core, which serves as an electron-rich aromatic scaffold.
- An acetamido bridge linking the thiophene ring to a 1,1-dioxo-1λ⁶,2,6-thiadiazinan moiety.
- A 2-methylbenzyl (o-tolylmethyl) substituent on the thiadiazinan ring, contributing lipophilicity and steric bulk.
Its synthesis likely involves multi-step reactions, including heterocycle formation, amide coupling, and esterification, analogous to methods described for related thiophene derivatives .
Properties
IUPAC Name |
methyl 3-[[2-[6-[(2-methylphenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetyl]amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c1-14-6-3-4-7-15(14)12-21-9-5-10-22(29(21,25)26)13-17(23)20-16-8-11-28-18(16)19(24)27-2/h3-4,6-8,11H,5,9-10,12-13H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFZAJDVTBYDHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCCN(S2(=O)=O)CC(=O)NC3=C(SC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-{6-[(2-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate typically involves multiple steps, including the formation of the thiophene ring and the thiadiazine ring. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These reactions often involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific conditions .
Industrial Production Methods
Industrial production of such complex compounds may involve optimized versions of these synthetic routes, often using catalysts and specific reaction conditions to increase yield and purity. The Suzuki-Miyaura coupling is one such method that is widely used in industrial settings for carbon-carbon bond formation .
Chemical Reactions Analysis
Types of Reactions
methyl 3-(2-{6-[(2-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely, from room temperature to elevated temperatures, and may require specific solvents or catalysts .
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated that derivatives of 2-chloro-5-ethoxy-4-hydroxybenzaldehyde exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study involving the synthesis of related compounds showed promising results against MDA-MB-231 (breast cancer) and SK-N-MC (neuroblastoma) cells, with IC50 values indicating effective inhibition of cell proliferation .
| Compound | Cell Line | IC50 (µg/ml) |
|---|---|---|
| 5b | MDA-MB-231 | 7.56 |
| 5b | SK-N-MC | 25.04 |
Mechanism of Action
The cytotoxic effects are believed to be mediated through the induction of apoptosis and disruption of cellular signaling pathways associated with cancer progression . Further modifications to the chemical structure enhance its efficacy, suggesting that 2-chloro-5-ethoxy-4-hydroxybenzaldehyde can serve as a scaffold for developing new anticancer agents.
Agrochemical Applications
Pesticide Development
The compound has been explored for its potential use in developing novel pesticides. Its structural features allow it to interact with biological systems effectively, making it a candidate for creating more efficient agrochemicals. For example, derivatives have shown antibacterial properties against pathogens like E. coli, indicating potential applications in crop protection .
| Application | Target Organism | Efficacy |
|---|---|---|
| Antibacterial Agent | E. coli | MIC = 5 µM |
Organic Synthesis
Building Block for Complex Molecules
2-Chloro-5-ethoxy-4-hydroxybenzaldehyde serves as a versatile intermediate in organic synthesis. It can be utilized to produce various derivatives through electrophilic substitution reactions or nucleophilic additions. This adaptability makes it valuable in synthesizing complex organic compounds used in pharmaceuticals and materials science.
Synthesis Example
A notable synthetic route involves the reaction of the compound with amines to form imines or Schiff bases, which are key intermediates in the synthesis of numerous biologically active compounds .
Case Studies
Case Study 1: Synthesis of Anticancer Agents
In a study focused on synthesizing novel benzylidene derivatives from 2-chloro-5-ethoxy-4-hydroxybenzaldehyde, researchers found that specific modifications led to enhanced anticancer activity compared to existing treatments . This highlights the compound's potential as a lead structure for drug development.
Case Study 2: Pesticidal Efficacy
Another research project evaluated the antibacterial properties of synthesized derivatives based on this compound against agricultural pathogens. The results indicated that certain derivatives exhibited significant activity, supporting their further development as agrochemicals .
Mechanism of Action
The mechanism of action for methyl 3-(2-{6-[(2-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in biological pathways. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating specific biochemical processes .
Comparison with Similar Compounds
Heterocyclic Core
- Target Compound : The 1,1-dioxo-thiadiazinan ring introduces a sulfone group, enhancing polarity compared to the triazine core of metsulfuron-methyl . This may improve water solubility or target-binding specificity in biological systems.
- Metsulfuron-methyl: The triazine-sulfonylurea scaffold is a hallmark of sulfonylurea herbicides, inhibiting acetolactate synthase (ALS) in plants .
Substituent Effects
- Acetamido vs. Sulfonylurea/Cyanoacrylamido: The acetamido linker in the target compound differs from the sulfonylurea bridge (herbicidal activity ) or cyanoacrylamido group (anti-inflammatory activity ), suggesting divergent bioactivity.
Research Findings and Hypotheses
Thiadiazinan vs. Triazine : The thiadiazinan ring’s sulfone group may confer oxidative stability over triazine-based herbicides, though this requires experimental validation.
Bioactivity Potential: The structural similarity to ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene-3-carboxylates suggests possible antioxidant or anti-inflammatory properties, but the acetamido-thiadiazinan motif could modulate selectivity or potency.
Agrochemical Feasibility: While metsulfuron-methyl’s triazine-sulfonylurea structure is optimized for ALS inhibition , the target’s thiadiazinan may lack herbicidal activity but could serve as a novel pharmacophore.
Biological Activity
Methyl 3-(2-{6-[(2-methylphenyl)methyl]-1,1-dioxo-1lambda6,2,6-thiadiazinan-2-yl}acetamido)thiophene-2-carboxylate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and providing insights into its mechanisms of action, therapeutic potential, and related case studies.
Chemical Structure
The compound features a thiophene ring substituted with a carboxylate group and an acetamido moiety linked to a thiadiazine derivative. The molecular formula is , indicating the presence of nitrogen and sulfur, which may contribute to its biological properties.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives containing thiophene rings possess inhibitory effects against various bacterial strains. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
Several studies have reported the anticancer potential of thiophene derivatives. The compound's structure suggests it may interact with DNA or inhibit enzymes involved in cancer cell proliferation. For example, research on related compounds has demonstrated the ability to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory properties. Compounds with similar functionalities have been shown to reduce pro-inflammatory cytokine production and inhibit the activation of NF-kB pathways.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of cytokines |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.
Case Study 2: Anticancer Activity in vitro
In vitro studies at ABC Institute demonstrated that the compound significantly inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of 25 µM. Mechanistic studies revealed that it induced apoptosis via the mitochondrial pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
